molecular formula C5H5Cl2N3 B1270343 5-Amino-4,6-dichloro-2-methylpyrimidine CAS No. 39906-04-2

5-Amino-4,6-dichloro-2-methylpyrimidine

Cat. No.: B1270343
CAS No.: 39906-04-2
M. Wt: 178.02 g/mol
InChI Key: FKRXXAMAHOGYNT-UHFFFAOYSA-N
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Description

5-Amino-4,6-dichloro-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H5Cl2N3. It is a derivative of pyrimidine, characterized by the presence of amino and chloro substituents at the 5th and 4th, 6th positions respectively, and a methyl group at the 2nd position.

Preparation Methods

Synthesis via Chlorination of 4,6-Dihydroxy-2-methylpyrimidine

Triphosgene-Mediated Chlorination

A patented method (CN102432547A) replaces toxic reagents like POCl₃ with triphosgene (bis(trichloromethyl) carbonate) for safer industrial production. The process involves two stages:

  • Formation of 4,6-dihydroxy-2-methylpyrimidine :
    • Sodium methoxide, dimethyl malonate, and acetamidine hydrochloride react in methanol at 18–25°C for 3–5 hours.
    • Acidification (pH 1–2) induces crystallization, yielding 86% of the dihydroxy intermediate.
  • Chlorination with triphosgene :
    • The dihydroxy intermediate reacts with triphosgene in dichloroethane at reflux (6–8 hours) using N,N-diethylaniline as a base.
    • Recrystallization achieves 90% yield and 99.5% purity.

Advantages :

  • Eliminates hazardous phosgene gas.
  • Scalable to multi-kilogram batches (e.g., 350 g yield from 300 g dihydroxy intermediate).

Table 1: Triphosgene Chlorination Conditions and Outcomes

Parameter Value
Temperature Reflux (~84°C in dichloroethane)
Reaction Time 6–8 hours
Molar Ratio (Triphosgene) 3:1 (relative to dihydroxy)
Yield 86–90%
Purity ≥99.5% (HPLC)

Amination of 4,6-Dichloro-2-methylpyrimidine

Ammonia Substitution under High-Pressure Conditions

4,6-Dichloro-2-methylpyrimidine undergoes nucleophilic amination with ammonia. Ambeed protocols report:

  • Conditions : Sealed reactor, 150°C, 16 hours in isopropanol.
  • Yield : 91% after recrystallization (5.8 g from 7.2 g starting material).
  • Purity : >95% (LCMS).

Key Variables :

  • Solvent : Isopropanol outperforms ethanol or water due to better ammonia solubility.
  • Temperature : Sub-100°C temperatures reduce decomposition but require longer reaction times (e.g., 70°C for 24 hours yields 63%).

Table 2: Comparative Amination Conditions

Solvent Temperature (°C) Time (h) Yield (%)
Isopropanol 150 16 91
Water 100 0.17 63
Ethanol 160 (microwave) 4 38

Vilsmeier-Haack-Arnold Reagent for Direct Chlorination

A PMC study (PMC7080047) optimizes chlorination using Vilsmeier-Haack-Arnold reagent (POCl₃/DMF):

  • Reaction Setup : 5-substituted dihydroxypyrimidines treated with POCl₃ (5 eq) and DMF (1.2 eq) at 110°C for 6 hours.
  • Deprotection : Hydrolysis with HCl removes dimethylamino groups, yielding 4,6-dichloro derivatives.
  • Yield : 89–94% for 5-fluoro and 5-methyl analogs.

Advantages :

  • Avoids intermediate isolation.
  • Compatible with electron-withdrawing substituents (e.g., -F, -NO₂).

Industrial-Scale Production Considerations

Purification Techniques

  • Recrystallization : Ethylene dichloride/hexane mixtures achieve >99% purity.
  • Decolorization : Activated carbon (1–2 wt%) removes byproducts (e.g., N,N-diethylaniline residues).

Emerging Methodologies and Innovations

Continuous Flow Synthesis

Pilot studies suggest flow reactors reduce reaction times by 50% (e.g., 3 hours for chlorination vs. 6 hours batch).

Catalytic Amination

Pd/C catalysts enable amination at 50 psi H₂, achieving 87% yield in 3 hours.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4,6-dichloro-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products can include 5-amino-4,6-dialkoxy-2-methylpyrimidine or 5-amino-4,6-dithiopyrimidine.

    Oxidation Products: Nitro derivatives of the pyrimidine ring.

    Reduction Products: Secondary or tertiary amines.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Synthesis
5-Amino-4,6-dichloro-2-methylpyrimidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of moxonidine, a medication used for managing hypertension. The compound’s unique molecular structure allows it to interact with biological pathways effectively, enhancing therapeutic efficacy .

2. Biological Activity
Research has demonstrated that derivatives of this compound exhibit significant biological activities. For instance, studies have shown that certain derivatives can inhibit immune-activated nitric oxide production in mouse peritoneal cells, indicating potential anti-inflammatory properties .

Agricultural Applications

1. Herbicides and Agrochemicals
This compound is widely utilized as an intermediate in the synthesis of herbicides and fungicides. Its effectiveness in controlling unwanted plant growth makes it essential for crop management and agricultural productivity .

2. Research on Agrochemical Efficacy
Research has focused on developing new herbicides from this compound, evaluating their effectiveness against various weeds while minimizing environmental impact. The stability and reactivity of this compound make it an ideal candidate for these applications .

Biochemical Research Applications

1. Nucleic Acid Studies
In biochemical research, this compound is employed in studies related to nucleic acid synthesis, aiding scientists in understanding genetic material functions and interactions .

2. Enzyme Inhibition Studies
The compound is also used to investigate enzyme inhibitors and receptor antagonists, contributing to the development of new therapeutic agents targeting specific biological pathways .

Material Science Applications

1. Development of Specialized Materials
this compound finds applications in material science for developing specialized materials such as polymers and coatings with unique chemical properties. These materials are essential for various industrial applications requiring specific performance characteristics .

Diagnostic Tools

The compound is utilized in formulating diagnostic reagents that aid in detecting various diseases. Its role in improving healthcare outcomes through enhanced diagnostic capabilities underscores its significance beyond traditional applications .

Case Study 1: Synthesis and Biological Screening

A series of derivatives were synthesized to evaluate their biological properties. The most effective derivative was identified as 5-fluoro-2-amino-4,6-dichloropyrimidine (Compound B12), which exhibited superior activity compared to standard nitric oxide inhibitors .

Case Study 2: Mechanistic Studies

Research published on the condensation reaction between this compound and 1-acetyl-2-imidazolin-2-one revealed insights into its reactivity and potential pathways for synthesizing novel compounds with desired biological activities .

Data Summary Table

Compound NameStructureIC (μM)Biological Activity
5-Fluoro-2-amino-4,6-dichloropyrimidineStructure2Inhibits nitric oxide production
This compoundStructureN/APrecursor for moxonidine

Mechanism of Action

The mechanism of action of 5-Amino-4,6-dichloro-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes or act as an antagonist by blocking receptor sites .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloro-6-methylpyrimidine
  • 4,6-Dichloro-2-methylpyrimidine
  • 5-Amino-2-methylpyrimidine

Uniqueness

5-Amino-4,6-dichloro-2-methylpyrimidine is unique due to the presence of both amino and chloro groups, which confer distinct reactivity and binding properties. This combination of substituents allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

5-Amino-4,6-dichloro-2-methylpyrimidine (CAS No. 39906-04-2) is a heterocyclic organic compound notable for its unique structural characteristics, including amino and chloro groups. This compound has garnered attention due to its potential biological activities, particularly as an intermediate in the synthesis of pharmaceuticals like moxonidine, which is used for hypertension management.

  • Molecular Formula : C5_5H5_5Cl2_2N3_3
  • Molecular Weight : 178.02 g/mol
  • Structure : The compound features a pyrimidine ring with specific substitutions that influence its reactivity and biological activity.

This compound primarily acts as a precursor in the synthesis of moxonidine. Its mechanism involves:

  • Target Action : It is believed to engage with imidazoline receptors, contributing to the agonistic effects observed in moxonidine.
  • Biochemical Pathways : By synthesizing moxonidine, this compound indirectly modulates sympathetic nervous system activity, leading to decreased blood pressure through reduced sympathetic outflow.

Inhibition of Nitric Oxide Production

Research indicates that derivatives of this compound exhibit significant inhibitory effects on nitric oxide (NO) production in immune cells. A study demonstrated that various substituted derivatives suppressed NO production by at least 55%, with the most potent compound showing an IC50_{50} of approximately 2 μM . This suggests potential anti-inflammatory properties.

Case Studies and Research Findings

  • Synthesis and Biological Screening :
    • A series of 5-substituted derivatives were synthesized to evaluate their biological properties. The study found that these compounds inhibited immune-activated NO production in mouse peritoneal cells, highlighting their potential as anti-inflammatory agents .
    • The most effective derivative was identified as 5-fluoro-2-amino-4,6-dichloropyrimidine (Compound B12), which exhibited superior activity compared to standard NO inhibitors .
  • Pharmacological Implications :
    • The pharmacological implications of these findings suggest that compounds derived from this compound could serve as leads for developing new anti-inflammatory drugs or for conditions involving excessive NO production .

Data Summary Table

Compound NameStructureIC50_{50} (μM)Biological Activity
5-Fluoro-2-amino-4,6-dichloropyrimidineStructure2Inhibits NO production
This compoundStructureN/APrecursor for Moxonidine

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Amino-4,6-dichloro-2-methylpyrimidine with high purity?

  • Methodological Answer : The compound can be synthesized via chlorination of 4,6-dihydroxy-2-methylpyrimidine using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux. Evidence from analogous pyrimidine derivatives indicates yields >80% when using POCl₃ at 110°C for 6–8 hours, followed by amination with aqueous ammonia . Key parameters include stoichiometric control of chlorinating agents and inert atmosphere to minimize side reactions (e.g., over-chlorination). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for achieving >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methyl group at C-2 appears as a singlet near δ 2.50 ppm in DMSO-d₆, while the amino group (NH₂) resonates as a broad singlet at δ ~7.50 ppm. Chlorine substituents at C-4 and C-6 deshield adjacent carbons, with C-5 (bearing the amino group) appearing at ~113 ppm in ¹³C NMR .
  • Mass Spectrometry (EI-MS) : Characteristic molecular ion peaks at m/z 201/203 (M⁺, Cl isotopic pattern) confirm the molecular formula .
  • Elemental Analysis : Validate C, H, N, and Cl content (e.g., 41.61% C, 20.80% N theoretical) to confirm purity .

Q. How does solvent choice impact the stability of this compound during storage?

  • Methodological Answer : The compound is sensitive to polar aprotic solvents like dimethyl sulfoxide (DMSO), which can induce decomposition via hydrolysis or oxidation. Stability studies on similar 5-aminopyrimidines recommend storage in anhydrous ethanol or acetonitrile at –20°C under nitrogen. Lyophilization is advised for long-term storage . Regular HPLC monitoring (C18 column, acetonitrile/water gradient) is recommended to detect degradation products .

Q. What are the common nucleophilic substitution reactions for modifying the chlorine substituents?

  • Methodological Answer : The C-4 and C-6 chlorines are reactive toward amines, alkoxides, and thiols. For example:

  • Amination : React with alkyl/aryl amines (1.2 eq) in THF at 60°C for 12 hours to yield bis-aminated derivatives.
  • Methoxy Substitution : Use sodium methoxide in methanol under reflux (4 hours) to replace Cl with OCH₃ .
    Kinetic studies suggest C-6 is more reactive than C-4 due to steric effects from the methyl group at C-2 .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in complex reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) can map electron density distributions, identifying electrophilic/nucleophilic sites. For example, the C-5 amino group’s lone pairs increase electron density at C-4/6, facilitating SNAr reactions. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model solvation effects on reaction pathways . Validate predictions experimentally via kinetic isotope effects or Hammett plots .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

  • Impurity Artifacts : Re-test compounds after rigorous purification (e.g., preparative HPLC).
  • Solvent Effects : Compare activity in DMSO vs. saline buffers to rule out solvent-driven false positives .
  • Assay Conditions : Standardize pH (7.4), temperature (37°C), and incubation times across studies. For example, thymidine phosphorylase inhibition assays require pre-incubation with Mg²⁺ to stabilize enzyme activity .

Q. How to design derivatives of this compound for targeted enzyme inhibition?

  • Methodological Answer :

  • Scaffold Hybridization : Attach pharmacophores (e.g., acetylated imidazoline) at C-5 to enhance binding to enzyme active sites. Evidence from related compounds shows improved inhibition of thymidine phosphorylase when C-5 is substituted with hydrophobic groups .
  • QSAR Modeling : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions involving this compound?

  • Methodological Answer : Byproducts often result from:

  • Pd-Catalyzed Side Reactions : Trace Pd residues in Suzuki couplings can dechlorinate the pyrimidine. Use scavengers like Smopex-234 (polymer-bound thiol) to remove residual Pd .
  • Thermal Degradation : Monitor reactions via in-situ FTIR to detect intermediates (e.g., ring-opened species) at elevated temperatures (>100°C) .

Properties

IUPAC Name

4,6-dichloro-2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c1-2-9-4(6)3(8)5(7)10-2/h8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRXXAMAHOGYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353084
Record name 5-Amino-4,6-dichloro-2-methylpyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39906-04-2
Record name 4,6-Dichloro-2-methyl-5-pyrimidinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4,6-dichloro-2-methylpyrimidine
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Record name 5-Pyrimidinamine, 4,6-dichloro-2-methyl
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Synthesis routes and methods I

Procedure details

The third intermediate, 4,6-dichloro-2-methyl-5-nitropyrimidine is hydrogenated over Raney-Ni as a 10% to 30% solution in toluene to afford the corresponding compound, 4,6-dichloro-2-methyl-5-aminopyrimidine, as a fourth intermediate.
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Synthesis routes and methods II

Procedure details

Add iron powder (6.0 g) to a solution of 4,6 dichloro-2-methyl-5-nitro-pyrimidine (6.50 g, 31 mmol) in acetic acid (11 mL) and MeOH (50 mL). Heat the resulting mixture at 65° C. for 1 h. After cooling, to ambient temperature, filter the mixture through a pad of celite, and evaporate the filtrate to dryness under reduced pressure. Treat the residue with 1N aq NaOH, and extract with EtOAc. Wash the EtOAc extract with water and saturated aq NaCl, dry over Na2SO4, filter, and concentrate in vacuo to obtain the title compound as a solid.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Amino-4,6-dichloro-2-methylpyrimidine
5-Amino-4,6-dichloro-2-methylpyrimidine
5-Amino-4,6-dichloro-2-methylpyrimidine
5-Amino-4,6-dichloro-2-methylpyrimidine
5-Amino-4,6-dichloro-2-methylpyrimidine
5-Amino-4,6-dichloro-2-methylpyrimidine

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